2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid
CAS No.: 1236257-29-6
Cat. No.: VC2659066
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236257-29-6 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 2-(4-methyl-3-oxo-1-propylpiperazin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-3-4-12-6-5-11(2)10(15)8(12)7-9(13)14/h8H,3-7H2,1-2H3,(H,13,14) |
| Standard InChI Key | FVKDOQVZZVURCH-UHFFFAOYSA-N |
| SMILES | CCCN1CCN(C(=O)C1CC(=O)O)C |
| Canonical SMILES | CCCN1CCN(C(=O)C1CC(=O)O)C |
Introduction
Chemical Identity and Structural Features
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid is a piperazine derivative characterized by a specific substitution pattern that distinguishes it from related compounds. The compound has a molecular formula of C₁₀H₁₈N₂O₃ and is uniquely identified by the CAS registry number 1236257-29-6 . The molecular architecture features a piperazine ring core with key functional group attachments that determine its chemical properties and potential biological activities.
Structural Components
The structural composition of this compound can be broken down into several key components:
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A piperazine heterocyclic ring serving as the core scaffold
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A methyl group at the 4-position of the piperazine ring
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A propyl chain attached to the nitrogen at position 1
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An oxo (ketone) group at position 3
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An acetic acid moiety linked to position 2
This specific arrangement of functional groups creates a unique chemical entity with distinctive properties compared to other piperazine derivatives. The presence of both basic nitrogen atoms in the piperazine ring and the acidic carboxyl group from the acetic acid moiety gives the molecule amphoteric characteristics that influence its solubility and reactivity profiles.
Physical Properties
Based on its structural elements, 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid possesses physical properties that are characteristic of similar piperazine derivatives. The compound is typically found as a solid at room temperature, given the presence of hydrogen bonding capabilities and its molecular weight of 214.26 g/mol .
| Physical Property | Value | Notes |
|---|---|---|
| Molecular Weight | 214.26 g/mol | Calculated from formula C₁₀H₁₈N₂O₃ |
| Physical State | Solid | At standard temperature and pressure |
| CAS Number | 1236257-29-6 | Unique chemical identifier |
| MDL Number | MFCD06248291 | Additional identifier |
| Appearance | White to off-white solid | Typical for similar compounds |
Chemical Properties and Reactivity
The chemical behavior of 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid is largely dictated by its functional groups. The compound contains multiple reactive sites that can participate in various chemical transformations.
Acid-Base Properties
The compound exhibits amphoteric behavior due to the presence of:
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The carboxylic acid group, which can donate a proton in aqueous solutions
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The nitrogen atoms in the piperazine ring, which can accept protons
This dual functionality allows the molecule to form salts with both acids and bases, potentially enhancing its solubility in different media depending on pH conditions.
Relationship to Similar Compounds
Understanding 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid in the context of related compounds provides valuable insights into its potential properties and applications.
Structural Analogues
Several structurally related compounds have been reported in the literature:
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2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS: 1022918-77-9) - A similar compound where the propyl group is replaced by a 2-methylbenzyl group .
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Piperazin-1-yl-acetic acid (CAS: 37478-58-3) - A simpler analogue lacking the methyl, oxo, and propyl substituents .
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(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid - A more complex derivative with additional functional groups that has been studied for potential pharmaceutical applications .
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid | 1236257-29-6 | Reference compound |
| 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid | 1022918-77-9 | 2-Methylbenzyl instead of propyl group |
| Piperazin-1-yl-acetic acid | 37478-58-3 | Lacks methyl, oxo and propyl groups |
| (2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid | 83881-54-3 | Contains additional ethoxy linkers and diphenylmethyl group |
Structure-Activity Relationships
The field of piperazine derivatives offers insights into how structural modifications affect biological activity. Research on related compounds suggests that:
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The piperazine core serves as a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.
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Substitution patterns around the piperazine ring significantly influence receptor binding profiles and pharmacological properties.
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The presence of an acetic acid moiety often contributes to increased water solubility while providing a point for further derivatization through ester or amide formation.
Physicochemical Property Predictions
Based on its structure, certain physicochemical properties of 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid can be estimated. These predictions are useful for understanding the compound's behavior in various environments and its potential for different applications.
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| LogP | ~0.5-1.5 | Based on similar piperazine derivatives with acetic acid moieties |
| Water Solubility | Moderate to good | Due to presence of carboxylic acid group and basic nitrogen atoms |
| pKa (carboxylic acid) | ~3.5-4.5 | Typical range for alpha-substituted acetic acids |
| pKa (piperazine N) | ~8.0-9.0 | Typical range for substituted piperazines |
| Melting Point | ~150-220°C | Based on similar molecular weight piperazine derivatives |
Research Status and Future Directions
The current research status of 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid appears limited based on the available literature. This compound represents an opportunity for exploration in multiple directions:
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Structure-property relationship studies comparing this compound with other piperazine derivatives
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Investigation of its potential biological activities, particularly in the context of neurological applications
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Exploration as a synthetic building block for more complex molecular architectures
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Development of improved synthetic routes for its preparation
Research Challenges
Several factors may be limiting research on this specific compound:
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Limited commercial availability, with some suppliers listing it as discontinued
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Potentially challenging synthesis requiring multiple steps and regioselective control
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Competition from other piperazine derivatives with more established applications
Future Opportunities
Despite these challenges, the compound presents interesting opportunities for future research:
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Computational studies to predict potential biological targets based on structural features
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Development of structure-activity relationships through the synthesis and testing of analogues
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Exploration of the compound's coordination chemistry with various metal ions
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Investigation as a component in supramolecular assemblies through hydrogen bonding interactions
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